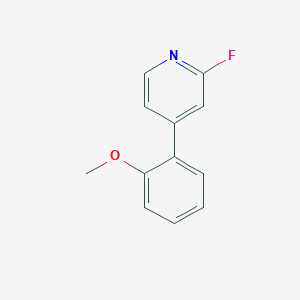

2-Fluoro-4-(2-methoxyphenyl)pyridine

Description

2-Fluoro-4-(2-methoxyphenyl)pyridine is a fluorinated pyridine derivative featuring a 2-methoxyphenyl substituent at the 4-position and a fluorine atom at the 2-position of the pyridine ring.

Properties

CAS No. |

1395493-37-4 |

|---|---|

Molecular Formula |

C12H10FNO |

Molecular Weight |

203.21 g/mol |

IUPAC Name |

2-fluoro-4-(2-methoxyphenyl)pyridine |

InChI |

InChI=1S/C12H10FNO/c1-15-11-5-3-2-4-10(11)9-6-7-14-12(13)8-9/h2-8H,1H3 |

InChI Key |

WKZXRXILYBSIQV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NC=C2)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its effects on metabotropic glutamate receptor 2 (mGluR2), which is implicated in several neuropsychiatric disorders, including schizophrenia. Research indicates that allosteric modulators targeting mGluR2 can enhance selectivity and efficacy, making them promising candidates for drug development. For instance, the compound has been synthesized as part of a series of negative allosteric modulators (NAMs) aimed at improving the pharmacological profile of mGluR2-targeting drugs .

Case Study: PET Imaging

A notable application of 2-Fluoro-4-(2-methoxyphenyl)pyridine is its use in positron emission tomography (PET) imaging. A radiolabeled version of the compound was developed to evaluate brain permeability and kinetics in vivo. The studies demonstrated significant accumulation in key brain regions such as the striatum and cortex, suggesting its utility in mapping mGluR2 distribution in the brain . This capability is crucial for understanding the role of glutamatergic signaling in neuropsychiatric conditions.

Drug Development

Fluorination Benefits

The incorporation of fluorine atoms into drug molecules has been shown to enhance metabolic stability and bioactivity. As approximately 25% of small-molecule drugs currently on the market contain fluorine, compounds like this compound exemplify this trend. Fluorination can modify physicochemical properties such as lipophilicity and solubility, which are essential for optimizing drug efficacy and safety profiles .

Case Study: Structural Optimization

In the context of drug development, structural modifications involving fluorinated compounds have been pivotal. For example, modifications to similar pyridine derivatives have resulted in improved potency against specific biological targets. The strategic introduction of fluorine can lead to significant enhancements in ligand efficiency and property evolution during optimization processes .

Summary of Applications

| Application Area | Details |

|---|---|

| Therapeutic Development | Targeting mGluR2 for neuropsychiatric disorders; potential for developing effective treatments |

| Imaging Techniques | Radiolabeled compound used in PET imaging to visualize mGluR2 distribution in the brain |

| Drug Optimization | Enhancing metabolic stability and bioactivity through fluorination; improving physicochemical properties |

Comparison with Similar Compounds

Key Observations :

- Electron Effects : The fluorine atom at C2 (electron-withdrawing) enhances electrophilicity, while the 2-methoxyphenyl group (electron-donating) modulates aromatic π-stacking interactions .

- Steric Effects : Bulkier substituents (e.g., trifluoromethyl in ) reduce solubility compared to methoxy groups.

Chemical and Physical Properties

Comparative data for selected analogs are summarized below:

Notes:

Key Findings :

Q & A

Q. How can researchers design experiments to study the potential of this compound as a precursor for biologically active compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.